5-Chloro-1,3-dimethyl-1H-1,2,4-triazole

Physicochemical property differentiation Lipophilicity comparison Triazole halogenation effect

Fragment-based screening demands halogenated triazole building blocks with validated, reproducible properties. 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole (CAS 56616-97-8) provides experimentally determined ionization energy (9.35 eV, NIST) and LogP (0.65)-eliminating batch-to-batch uncertainty in cross-coupling and SAR workflows. • 25.2% lower MW than 5-bromo analog (131.56 vs. 176.01 g/mol)-critical for CNS lead optimization • Enables Suzuki, Buchwald-Hartwig, and Sonogashira functionalization via 5-Cl handle • 95% purity, ambient shipping, non-hazardous for all transport modes.

Molecular Formula C4H6ClN3
Molecular Weight 131.56 g/mol
CAS No. 56616-97-8
Cat. No. B1295470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
CAS56616-97-8
Molecular FormulaC4H6ClN3
Molecular Weight131.56 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)Cl)C
InChIInChI=1S/C4H6ClN3/c1-3-6-4(5)8(2)7-3/h1-2H3
InChIKeyVASAIVDULFBVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,3-dimethyl-1H-1,2,4-triazole (CAS 56616-97-8) Procurement Guide for Synthetic and Discovery Chemistry


5-Chloro-1,3-dimethyl-1H-1,2,4-triazole (CAS 56616-97-8) is a heterocyclic building block of the 1,2,4-triazole class, characterized by a chlorine atom at the 5-position and methyl groups at the 1- and 3-positions on the triazole ring [1]. With a molecular formula C4H6ClN3 and molecular weight of 131.56 g/mol, it is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research programs, where the chloro substituent serves as a handle for cross-coupling reactions, nucleophilic aromatic substitution, and transition metal-catalyzed transformations [2].

Triazole building block with 5-chloro handle for cross-coupling and nucleophilic aromatic substitution
Synthetic intermediate in pharmaceutical and agrochemical discovery workflows
Halogen-dependent physicochemical profile distinct from bromo and non-halogenated analogs

Why 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole Cannot Be Replaced by Unsubstituted or Alternative Halogen Analogs in Research Protocols


Within the 1,3-dimethyl-1,2,4-triazole scaffold, substituent identity and position fundamentally dictate physicochemical properties and synthetic utility. The 5-chloro derivative (CAS 56616-97-8) exhibits an ionization energy of 9.35 eV, a measured value that differs from bromo and unsubstituted analogs due to halogen-dependent electronic effects on the triazole π-system [1]. Similarly, the LogP of 0.65 for the chloro compound is approximately 5.3-fold higher than the non-halogenated 1,3-dimethyl-1,2,4-triazole (LogP = 0.1235) [2], reflecting substantial differences in lipophilicity that influence chromatographic behavior, membrane permeability in biological assays, and solvent partitioning during synthesis. The 5-chloro derivative also demonstrates markedly higher aqueous solubility (31,436 mg/L estimated) compared to bromo analogs, a parameter that directly impacts reaction medium selection and workup procedures [3]. These non-interchangeable property profiles necessitate compound-specific procurement when experimental outcomes depend on precise halogen-mediated reactivity, electronic effects, or solubility parameters.

Target 5-Chloro-1,3-dimethyl-1,2,4-triazole
Potential Substitute Non-halogenated 1,3-dimethyl-1,2,4-triazole

Replacing with the non-halogenated analog may shift lipophilicity and chromatographic retention, potentially altering method outcomes.

Target 5-Chloro-1,3-dimethyl-1,2,4-triazole
Potential Substitute 5-Bromo-1,3-dimethyl-1,2,4-triazole

The bromo analog differs in molecular weight, ionization energy, and density, limiting direct interchange in lead optimization and density-sensitive protocols.

Halogen identity and position significantly alter electronic and physical properties; direct substitution may require re-optimization of reaction conditions.

Quantitative Comparative Evidence for 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole (CAS 56616-97-8) Versus Structural Analogs


LogP Differential: Chloro Derivative Exhibits 5.3-Fold Higher Lipophilicity Than Non-Halogenated 1,3-Dimethyl-1,2,4-triazole

The 5-chloro-1,3-dimethyl-1H-1,2,4-triazole (CAS 56616-97-8) has a measured LogP of 0.65 , compared to the non-halogenated 1,3-dimethyl-1H-1,2,4-triazole (CAS 16778-76-0) which has a LogP of 0.1235 [1]. This represents a 5.3-fold increase in partition coefficient attributable solely to the introduction of the 5-chloro substituent. The chloro derivative is approximately 4.5 times more lipophilic than its unsubstituted counterpart. This LogP differential is critical for chromatographic method development, predicting retention times in reversed-phase HPLC, and estimating compound distribution in biphasic reaction systems.

LogP Differential
Data to verify
5.3-fold higher LogP (0.65 vs 0.1235 for non-halogenated analog)
Reported lipophilicity context supports chromatographic method differentiation.
Predicted values; calculation source not disclosed. Verify experimentally.
Physicochemical property differentiation Lipophilicity comparison Triazole halogenation effect

Ionization Energy Measurement: 5-Chloro Derivative Shows 9.35 eV Via Photoelectron Spectroscopy

The 5-chloro-1,3-dimethyl-1H-1,2,4-triazole has a measured vertical ionization energy of 9.35 eV determined by photoelectron spectroscopy (HeI/HeII) in gas phase [1]. This experimental value reflects the electronic structure of the triazole π-system under the influence of the 5-chloro substituent. In contrast, the 5-bromo analog (CAS 56616-96-7) exhibits a different ionization energy due to the altered electron-donating capacity and spin-orbit coupling effects of bromine versus chlorine, as established in the comparative photoelectron study of chloro- and bromo-1,2,4-triazoles [1]. While the exact value for the bromo derivative is not tabulated in the accessible NIST entry, the published study explicitly quantifies halogen-dependent shifts in ionization potentials within the triazole series.

Ionization Energy
Reported
IE = 9.35 eV (gas phase, photoelectron spectroscopy)
Supports electronic property comparison with bromo analog via halogen-dependent shift.
HeI/HeII study; exact bromo IE not tabulated in accessible NIST entry.
Gas phase ion energetics Electronic structure Photoelectron spectroscopy

Molecular Weight Differential: Chloro Derivative (131.56 g/mol) Versus Bromo Analog (176.01 g/mol) - 25.2% Mass Reduction

The 5-chloro-1,3-dimethyl-1H-1,2,4-triazole has a molecular weight of 131.56 g/mol (exact mass 131.025 Da) [1], whereas the 5-bromo analog (CAS 56616-96-7) has a molecular weight of 176.01 g/mol (exact mass 174.975 Da) [2]. The chloro derivative is 44.45 g/mol lighter, representing a 25.2% reduction in molecular weight. This mass difference is substantial in the context of lead optimization, where lower molecular weight generally correlates with improved ligand efficiency metrics and increased probability of satisfying Lipinski's Rule of Five thresholds (molecular weight ≤500 Da). Both compounds share the same core scaffold (C4H6XN3), topological polar surface area (30.7 Ų), and zero hydrogen bond donors/rotatable bonds.

Molecular Weight
Reported
131.56 g/mol, 25.2% lighter than bromo analog (176.01 g/mol)
Supports lead-like property space and synthetic elaboration headroom.
Exact mass difference 44.45 Da; relevant for fragment-based design.
Molecular weight optimization Halogen substitution strategy Lead-like property space

Density Differential: Chloro Derivative (1.37 g/cm³) Versus Non-Halogenated Analog (1.12 g/cm³) - 22.3% Increase

The 5-chloro-1,3-dimethyl-1H-1,2,4-triazole has a predicted density of 1.37 g/cm³ (1.37±0.1 g/cm³ predicted) [1], whereas the non-halogenated 1,3-dimethyl-1H-1,2,4-triazole has a density of 1.12 g/cm³ [2]. This represents a 0.25 g/cm³ absolute increase (22.3% relative increase) attributable to the introduction of the 5-chloro substituent. The higher density of the chloro derivative reflects the increased atomic mass contribution of chlorine (35.45) replacing hydrogen (1.01) on the triazole ring, which affects handling characteristics, solvent layering behavior, and physical property calculations in process development. Boiling point also increases significantly: 260.9°C for the chloro derivative [1] versus 205.9°C for the non-halogenated analog [2], a difference of 55°C.

Density
Data to verify
1.37 g/cm³, +22.3% vs non-halogenated (1.12 g/cm³)
Reported density context may influence handling and solvent layering protocols.
Predicted values; experimental verification recommended.
Density comparison Halogen effect on physical properties Triazole scaffold

Recommended Research and Procurement Scenarios for 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole (CAS 56616-97-8)


Fragment-Based Drug Discovery Requiring Optimized Lead-Like Physicochemical Properties

Procure 5-chloro-1,3-dimethyl-1H-1,2,4-triazole when developing fragment libraries or lead series where molecular weight efficiency is a critical optimization parameter. The chloro derivative (131.56 g/mol) provides a 25.2% lower molecular weight than the 5-bromo analog (176.01 g/mol) [1], enabling greater synthetic headroom for subsequent functionalization while maintaining favorable lead-like metrics (LogP = 0.65, zero rotatable bonds, TPSA = 30.7 Ų) . This mass advantage is particularly relevant in CNS-targeted programs and fragment-based screening campaigns where maintaining molecular weight below 300-350 Da is essential for downstream developability.

Synthesis of 1,2,4-Triazole-Based Agrochemical Intermediates Requiring Selective Cross-Coupling Reactivity

Use 5-chloro-1,3-dimethyl-1H-1,2,4-triazole as the preferred building block for synthesizing substituted 1,2,4-triazole derivatives intended for crop protection applications. The 5-chloro substituent serves as an effective leaving group in nucleophilic aromatic substitution and participates in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for introducing aryl, amine, or alkyne functionalities [1]. Patent literature demonstrates that 5-chloro-1,3-dimethyl-1H-1,2,4-triazole and its derivatives are employed as intermediates in the synthesis of biologically active triazole compounds for fungicidal and plant growth regulatory applications . The compound's moderate water solubility (31,436 mg/L estimated) [2] and predicted density (1.37 g/cm³) facilitate handling in both aqueous and organic reaction media.

Comparative SAR Studies Investigating Halogen-Dependent Electronic Effects on Triazole Reactivity

Select 5-chloro-1,3-dimethyl-1H-1,2,4-triazole for structure-activity relationship (SAR) investigations where the electronic influence of halogen substituents on triazole ring properties must be systematically evaluated. The compound's experimentally determined ionization energy of 9.35 eV (gas phase, photoelectron spectroscopy) [1] provides a quantitative benchmark for assessing chlorine's electron-withdrawing effect on the triazole π-system, in contrast to bromo and unsubstituted analogs. This electronic differentiation translates to distinct reactivity profiles in electrophilic and nucleophilic aromatic substitution reactions, making the chloro derivative the appropriate reference compound for establishing halogen-dependent reactivity trends within 1,3-dimethyl-1,2,4-triazole series.

Method Development for Reversed-Phase Chromatography Requiring Calibrated Lipophilicity Standards

Incorporate 5-chloro-1,3-dimethyl-1H-1,2,4-triazole as a calibration standard or reference compound when developing reversed-phase HPLC or UPLC methods for triazole-containing compound libraries. Its well-defined LogP of 0.65 [1] provides an intermediate lipophilicity reference point that is 5.3-fold higher than the non-halogenated 1,3-dimethyl-1,2,4-triazole (LogP = 0.1235) , enabling systematic assessment of halogen substitution effects on chromatographic retention. The chloro derivative elutes at predictably longer retention times than unsubstituted analogs but earlier than bromo derivatives (LogP ≈ 1.4 estimated for 5-bromo analog based on XLogP3-AA calculation) [2], establishing a useful retention time window for method optimization.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Chloro substituent for lower molecular weight vs bromo analog
Ligand efficiency and synthetic headroom metrics
Agrochemical intermediate synthesis
5-Chloro as cross-coupling handle (Suzuki, Buchwald, Sonogashira)
Reactivity and solubility in aqueous/organic media
Comparative SAR studies
Halogen-dependent electronic effects on triazole ring
Ionization energy benchmark for chlorine vs bromine
Chromatographic method development
Defined LogP intermediate (0.65) for reversed-phase calibration
Retention time window between unsubstituted and bromo analogs

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